Citronellyl formate

Description

This compound is a natural product found in Cryptomeria japonica, Pelargonium, and other organisms with data available.

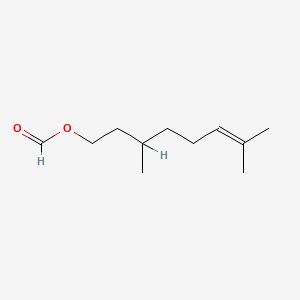

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-6-enyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,9,11H,4,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNVIZQPWLDQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044772 | |

| Record name | Citronellyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/strong, fruity, floral odour | |

| Record name | Citronellyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

235.00 °C. @ 760.00 mm Hg | |

| Record name | Citronellyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerin, water, 1 ml in 3 ml 80% alcohol remains in soln to 10 ml (in ethanol) | |

| Record name | Citronellyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.890-0.903 | |

| Record name | Citronellyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

93919-91-6, 105-85-1, 93919-93-8 | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, formate, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93919-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, formate, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93919-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-3,7-Dimethyloct-6-enyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-3,7-Dimethyloct-6-enyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citronellyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-formate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-3,7-dimethyloct-6-enyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-3,7-dimethyloct-6-enyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1MY2BRDK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Citronellyl formate chemical properties and structure

An In-Depth Technical Guide to Citronellyl Formate: Chemical Properties, Structure, and Applications

Introduction

This compound (CAS No. 105-85-1) is a monoterpenoid and a carboxylic ester of significant interest in the fields of fragrance, flavor, and synthetic chemistry.[1][2] As the formate ester of citronellol, it possesses a distinct and powerful olfactory profile, characterized by fresh, rosy, and fruity notes with green, leafy undertones.[3][4] This aromatic chemical is found naturally in several essential oils, most notably geranium oil, where it can constitute up to 12% of the oil's composition, as well as in the oils of plants like the Bourbon rose and Mexican cypress.[5][6] Its unique scent profile and stability make it a valuable component in fine fragrances, personal care products, and as a flavoring agent.[7][8] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications for researchers and industry professionals.

Chemical Structure and Stereochemistry

This compound, systematically named 3,7-dimethyloct-6-en-1-yl formate, is a C11 isoprenoid.[1] The structure features a ten-carbon backbone derived from citronellol, with a formate group ester-linked to the primary alcohol. An asymmetric carbon at the C3 position results in the existence of stereoisomers, though the racemic mixture is most commonly used in commercial applications.[5]

Sources

- 1. This compound | C11H20O2 | CID 7778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. fraterworks.com [fraterworks.com]

- 4. This compound | 105-85-1 [chemicalbook.com]

- 5. ScenTree - this compound (CAS N° 105-85-1) [scentree.co]

- 6. foreverest.net [foreverest.net]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound MBA: Aromatic Specialty - Arogreen [arogreen.com]

A Deep Dive into the Spectroscopic Signature of Citronellyl Formate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl formate (C₁₁H₂₀O₂) is a monoterpenoid ester that is a significant component in the fragrance and flavor industries, prized for its fresh, floral, and fruity aroma.[1][2][3] It is found naturally in essential oils like geranium and citronella.[1] Beyond its olfactory properties, the precise chemical characterization of this compound is crucial for quality control, synthetic pathway confirmation, and exploring its potential applications in various scientific domains. This guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As senior application scientists, we will not only present the data but also delve into the rationale behind the experimental methodologies and the interpretation of the spectral features, offering a comprehensive understanding of how these techniques elucidate the molecular structure of this important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are instrumental in mapping out the connectivity of its hydrogen and carbon atoms.

Experimental Protocol: NMR Analysis

A standard protocol for the NMR analysis of a liquid sample like this compound is as follows:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is used to avoid interference from solvent protons in the ¹H NMR spectrum.

-

Internal Standard: A small quantity of tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. ¹H NMR, ¹³C NMR, and often 2D correlation spectra (like COSY and HSQC) are acquired.

-

Data Processing: The acquired free induction decay (FID) signals are Fourier transformed to generate the NMR spectra. Phasing, baseline correction, and integration are performed to obtain a clean and interpretable spectrum.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule, their relative numbers, and their proximity to other protons. While experimentally obtained high-resolution spectra are the gold standard, predicted spectra can also offer valuable insights. The following is an analysis based on predicted ¹H NMR data for this compound.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1' (CH₃) | 1.68 | s | 3H |

| H-1'' (CH₃) | 1.60 | s | 3H |

| H-2 | ~1.65 | m | 2H |

| H-3 | ~1.45 | m | 1H |

| H-4 | ~1.30 | m | 2H |

| H-5 | ~2.00 | q | 1H |

| H-6 | 5.08 | t | 1H |

| H-8 (CH₃) | 0.90 | d | 3H |

| H-9 (CH₂-O) | 4.15 | t | 2H |

| H-10 (OCHO) | 8.05 | s | 1H |

Note: Predicted data is for illustrative purposes and may differ from experimental values.

Interpretation of the ¹H NMR Spectrum:

-

Formate Proton (H-10): The most downfield signal, a singlet at approximately 8.05 ppm, is characteristic of the formate proton (OCHO). Its high chemical shift is due to the deshielding effect of the adjacent carbonyl group.

-

Olefinic Proton (H-6): The proton on the carbon-carbon double bond (H-6) is expected to appear as a triplet around 5.08 ppm due to coupling with the adjacent methylene protons (H-5).

-

Methylene Protons Adjacent to Oxygen (H-9): The protons of the CH₂ group attached to the formate oxygen (H-9) are deshielded and appear as a triplet around 4.15 ppm.

-

Methyl Protons on the Double Bond (H-1' and H-1''): The two methyl groups attached to the double bond (C-7) are chemically non-equivalent and are expected to appear as singlets around 1.68 and 1.60 ppm.

-

Aliphatic Protons (H-2, H-3, H-4, H-5): The remaining methylene and methine protons in the alkyl chain will appear in the more upfield region of the spectrum (around 1.30-2.00 ppm) as complex multiplets due to overlapping signals and spin-spin coupling.

-

Methyl Protons on the Chiral Center (H-8): The methyl group attached to the chiral center (C-3) will appear as a doublet around 0.90 ppm due to coupling with the methine proton (H-3).

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1' (CH₃) | 25.7 |

| C-1'' (CH₃) | 17.6 |

| C-2 | 37.2 |

| C-3 | 29.5 |

| C-4 | 25.4 |

| C-5 | 39.8 |

| C-6 | 124.5 |

| C-7 | 131.5 |

| C-8 (CH₃) | 19.5 |

| C-9 (CH₂-O) | 61.5 |

| C-10 (OCHO) | 161.2 |

Note: Predicted data is for illustrative purposes and may differ from experimental values.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C-10): The carbon of the formate group (C-10) is the most deshielded and appears furthest downfield, around 161.2 ppm.

-

Olefinic Carbons (C-6 and C-7): The two sp² hybridized carbons of the double bond (C-6 and C-7) are found in the 120-140 ppm region, at approximately 124.5 and 131.5 ppm, respectively.

-

Carbon Attached to Oxygen (C-9): The carbon of the CH₂ group bonded to the formate oxygen (C-9) appears around 61.5 ppm.

-

Aliphatic Carbons (C-2, C-3, C-4, C-5): The sp³ hybridized carbons of the alkyl chain are observed in the upfield region of the spectrum (around 25-40 ppm).

-

Methyl Carbons (C-1', C-1'', C-8): The three methyl carbons (C-1', C-1'', and C-8) are the most shielded and appear at the highest field (lowest ppm values), typically between 17 and 26 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Analysis

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) or neat analysis on salt plates are common IR techniques.

-

ATR-FTIR: A drop of the neat liquid is placed directly onto the ATR crystal.

-

Neat (Salt Plates): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups in the molecule.

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2960-2850 | C-H stretch | Alkanes (CH₃, CH₂) |

| ~1725 | C=O stretch | Ester (Formate) |

| ~1180 | C-O stretch | Ester (Formate) |

| ~1670 | C=C stretch | Alkene |

| ~3020 | =C-H stretch | Alkene |

Interpretation of the IR Spectrum:

-

C=O Stretch: The most prominent and diagnostic peak in the IR spectrum of this compound is the strong absorption band around 1725 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group.

-

C-H Stretches: Strong absorption bands in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the numerous sp³ hybridized carbons in the alkyl chain. A weaker band may be observed around 3020 cm⁻¹ corresponding to the sp² C-H stretch of the alkene.

-

C-O Stretch: A strong band around 1180 cm⁻¹ is indicative of the C-O single bond stretching vibration of the ester group.

-

C=C Stretch: A weaker absorption around 1670 cm⁻¹ is expected for the C=C stretching vibration of the alkene.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound.

-

Sample Injection: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph.

-

Separation: The compound travels through a heated capillary column and is separated from other components based on its boiling point and interactions with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific m/z ratio, generating a mass spectrum.

Mass Spectrum of this compound

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (184.28 g/mol ). However, the molecular ion is often unstable and undergoes fragmentation, leading to a series of fragment ions that provide valuable structural information.

Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Significance |

| 138 | [M - HCOOH]⁺ | Loss of formic acid |

| 123 | [C₉H₁₅]⁺ | Loss of the formate group and a methyl radical |

| 95 | [C₇H₁₁]⁺ | Fragmentation of the alkyl chain |

| 81 | [C₆H₉]⁺ | Further fragmentation of the alkyl chain |

| 69 | [C₅H₉]⁺ | Isoprenyl cation (a common fragment in terpenes) |

| 41 | [C₃H₅]⁺ | Allyl cation |

Data obtained from PubChem.[4]

Interpretation of the Mass Spectrum:

The fragmentation pattern of this compound is characteristic of a terpene ester. The base peak is often observed at m/z 69, corresponding to the stable isoprenyl cation. The loss of formic acid (HCOOH), with a mass of 46, from the molecular ion would result in a fragment at m/z 138. Other significant peaks at m/z 123, 95, 81, and 41 arise from various cleavages of the citronellyl carbon skeleton.

Visualizing the Analytical Workflow and Molecular Structure

To better understand the relationships between the spectroscopic techniques and the structural elucidation of this compound, the following diagrams are provided.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: 2D structure of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework, IR identifies the key functional groups, and MS determines the molecular weight and fragmentation pattern. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these spectroscopic signatures is essential for ensuring compound identity, purity, and for advancing further research and applications. This guide serves as a foundational reference for the interpretation of the spectroscopic data of this compound, empowering scientists with the knowledge to confidently characterize this important molecule.

References

-

ScenTree. (n.d.). This compound (CAS N° 105-85-1). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Perfumer's Apprentice. (n.d.). This compound. Retrieved from [Link]

-

Olfactorian. (n.d.). This compound | Perfume Material. Retrieved from [Link]

Sources

A Guide to the Natural Occurrence of Citronellyl Formate in Essential Oils

Abstract

Citronellyl formate (C₁₁H₂₀O₂), a monoterpene ester, is a significant contributor to the characteristic aroma of several commercially important essential oils. Possessing a fresh, rosy, green, and fruity fragrance profile, it is a valued component in the flavor and fragrance industries.[1][2][3] This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins, and the analytical methodologies required for its precise quantification. We will explore its distribution across various plant species, with a particular focus on Pelargonium graveolens (rose-scented geranium), its primary natural source.[4][5] This document is intended for researchers, analytical chemists, and product development professionals engaged in the study and application of essential oils.

Natural Distribution and Abundance

This compound is found in a variety of aromatic plants, but its concentration varies significantly. The most notable source is the essential oil of rose-scented geranium (Pelargonium graveolens), where it can be a major constituent.[4][6] Other essential oils, such as those from certain rose species, also contain this ester, albeit typically at much lower concentrations.[7][8][9] Its presence has also been noted in citronella oil and Mexican cypress.[3][10]

The variability in concentration is a critical factor for quality control in the essential oil industry and is influenced by plant cultivar, geographical origin, and harvesting practices.[5][6]

Table 1: Reported Concentrations of this compound in Various Essential Oils

| Essential Oil Source | Scientific Name | Typical Concentration Range (%) | References |

| Geranium (Rose-scented) | Pelargonium graveolens | 4.0 - 12.0% | [4][5][6] |

| Rose Otto | Rosa damascena | 0.04 - 0.55% | [7][8] |

| Citronella | Cymbopogon sp. | Trace amounts | [3][10] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process within the plant's secondary metabolism. It begins with the universal monoterpene precursor, geranyl diphosphate (GPP), and culminates in a final esterification step.

-

Formation of the Citronellol Backbone: The pathway diverges from the well-known synthesis of geraniol. Recent research in Pelargonium suggests a three-step pathway from geranial (a component of citral) to citronellol, involving progesterone 5β-reductase and/or iridoid synthase-like enzymes that facilitate the reduction of both citral and the intermediate citronellal.[11]

-

Esterification to this compound: The final step is the esterification of the alcohol citronellol. This reaction is catalyzed by an alcohol acyltransferase (AAT), an enzyme class common in plants for producing volatile esters. The AAT facilitates the transfer of a formyl group from a donor molecule, likely formyl-Coenzyme A, to citronellol, yielding this compound.[4]

Caption: Proposed biosynthetic pathway of this compound.

Analytical Methodologies for Isolation and Quantification

Ensuring the quality and authenticity of essential oils necessitates robust analytical methods. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for separating, identifying, and quantifying volatile compounds like this compound.[12][13][14]

Experimental Protocol: Quantification of this compound in Geranium Oil by GC-MS

This protocol provides a self-validating workflow for the accurate determination of this compound content.

Part A: Essential Oil Extraction (Steam Distillation)

-

Plant Material Preparation: Harvest fresh aerial parts (leaves and stems) of Pelargonium graveolens. For consistency, it is recommended to use material from the same cultivar, harvested at the same time of day.[5]

-

Distillation Setup: Place 500 g of the chopped plant material into a 5 L round-bottom flask with 2.5 L of deionized water. Set up a Clevenger-type apparatus for steam distillation.

-

Extraction: Heat the flask to boiling. Continue the distillation process for 3 hours, collecting the volatile components.

-

Oil Separation: After distillation, allow the collected distillate to cool and separate. Carefully collect the upper essential oil layer using a micropipette.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water, which can affect storage and analysis.[15][16] Store the oil in a tightly sealed amber vial at 4°C.

Part B: GC-MS Analysis

-

Sample Preparation: Prepare a 1% solution (v/v) of the extracted geranium oil in a suitable solvent such as methanol or hexane.[12] Add an internal standard (e.g., n-alkane series or a compound not present in the oil like methyl nonanoate) at a known concentration for accurate quantification.

-

Instrumentation: Utilize a GC-MS system, such as an Agilent 6890/5977 or similar, equipped with a capillary column.[12][17]

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[12]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[17]

-

Injection: Inject 1 µL of the prepared sample in split mode (e.g., split ratio 25:1).[12] The injector temperature should be set to 250°C.

-

-

GC Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 3°C/minute to 240°C.[12]

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis and Quantification:

-

Identification: Identify this compound by comparing its mass spectrum and retention index with reference data from spectral libraries (e.g., NIST, Wiley) and authentic standards.

-

Quantification: Calculate the concentration of this compound based on the peak area ratio relative to the internal standard. A calibration curve generated with a pure standard of this compound will yield the most accurate results.

-

Caption: Workflow for Extraction and GC-MS Quantification.

Factors Influencing Natural Concentration

The concentration of this compound in essential oils is not static. Several factors can significantly alter its abundance, which is a key consideration for both cultivation and post-harvest handling.

-

Cultivar and Genetics: Different cultivars of Pelargonium graveolens (e.g., 'Bourbon', 'CIM-Pawan') exhibit distinct chemical profiles, including variations in this compound content.[5]

-

Harvesting Time: Diurnal variations can affect the concentration of volatile compounds. For some geranium cultivars, the highest yield of this compound was observed in the morning, decreasing throughout the day.[5]

-

Storage Conditions: Improper storage of essential oils can lead to chemical changes. In rose-scented geranium oil, poor storage conditions (e.g., exposure to air, presence of water) were found to significantly increase the relative content of this compound over time, likely due to degradation of other components or esterification reactions.[15][16] Conversely, under correct storage conditions (dried, airtight, dark containers), its concentration remains stable.[15][16]

Physicochemical Properties & Olfactory Profile

Understanding the properties of this compound is crucial for its application in product formulation.

-

Olfactory Profile: It is described as having a powerful, fresh, and rosy-petal scent with significant leafy-green geranium aspects.[2] Nuances of cucumber, lemon, and a honey-like undertone add to its complexity, making it highly valuable for creating natural-smelling floral and fruity fragrances.[2][3]

-

Physicochemical Data:

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₂ | [4][18] |

| Molecular Weight | 184.28 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| CAS Number | 105-85-1 | [18] |

| Boiling Point | 235°C (455°F) | [4] |

| Flash Point | 92°C (197.6°F) | [4] |

| Log P | 3.8 | [4][18] |

Conclusion

This compound is a key aromatic constituent of several essential oils, most prominently geranium oil. Its natural occurrence is governed by complex biosynthetic pathways and is influenced by a range of agronomic and post-harvest factors. The precise and reliable quantification of this ester, primarily through GC-MS, is fundamental for quality assurance in the essential oil industry. The data and protocols presented in this guide provide a robust framework for researchers and industry professionals to understand, analyze, and utilize this important natural fragrance compound.

References

-

Aidha, N. N., Yunilawati, R., & Rumondang, I. (n.d.). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). SciTePress. Retrieved from [Link]

-

Agilent Technologies. (2024, January 26). Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. Retrieved from [Link]

-

Areme. (n.d.). GC-MS Method for Essential Oil Analysis. Retrieved from [Link]

-

Innovatech Labs. (2023, September 6). How GC/MS is Used to Determine Essential Oil Purity. Retrieved from [Link]

-

Analysis of Essential Oils Using GC- FID And GC-MS. (n.d.). Retrieved from [Link]

-

This compound (CAS N° 105-85-1). (n.d.). ScenTree. Retrieved from [Link]

-

Verma, R. S., et al. (n.d.). Essential oil yield, composition and quality at different harvesting times in three prevalent cultivars of rose-scented geranium. Retrieved from [Link]

-

FAO AGRIS. (n.d.). Changes in chemical composition of rose-scented geranium (Pelargonium sp.) oil during storage. Retrieved from [Link]

-

Kaul, P. N., et al. (1997). Changes in Chemical Composition of Rose-Scented Geranium (Pelargonium sp.) Oil during Storage. Journal of Essential Oil Research, 9(1), 115-117. Retrieved from [Link]

-

Arogreen. (n.d.). This compound MBA: Aromatic Specialty. Retrieved from [Link]

-

Yilar, M., et al. (2023). Changes in the essential oil content and composition of pelargonium graveolens l'hér with different drying methods. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 51(1). Retrieved from [Link]

-

Foreverest Resources Ltd. (n.d.). This compound. Retrieved from [Link]

-

Vasileva, B., et al. (2023). Comparative Chemical Profiling and Citronellol Enantiomers Distribution of Industrial-Type Rose Oils Produced in China. Molecules, 28(3), 1283. Retrieved from [Link]

-

Perfumer & Flavorist. (2013, July 29). This compound. Retrieved from [Link]

-

Hekserij. (n.d.). This compound. Retrieved from [Link]

-

Turkish Rose Oil. (n.d.). Retrieved from [Link]

-

IFF. (n.d.). This compound | Fragrance Ingredients. Retrieved from [Link]

-

Foreverest Resources Ltd. (2020, July 31). This compound. Retrieved from [Link]

-

Antonelli, A., et al. (2023). Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics. International Journal of Molecular Sciences, 24(12), 10303. Retrieved from [Link]

-

Magnard, J-L., et al. (2024). Citronellol biosynthesis in pelargonium is a multistep pathway involving progesterone 5β-reductase and/or iridoid synthase-like enzymes. Plant Physiology, 194(2), 1006-1023. Retrieved from [Link]

Sources

- 1. This compound MBA: Aromatic Specialty - Arogreen [arogreen.com]

- 2. fraterworks.com [fraterworks.com]

- 3. foreverest.net [foreverest.net]

- 4. ScenTree - this compound (CAS N° 105-85-1) [scentree.co]

- 5. horticultureresearch.net [horticultureresearch.net]

- 6. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 7. Comparative Chemical Profiling and Citronellol Enantiomers Distribution of Industrial-Type Rose Oils Produced in China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. perfumerflavorist.com [perfumerflavorist.com]

- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 10. foreverest.net [foreverest.net]

- 11. Citronellol biosynthesis in pelargonium is a multistep pathway involving progesterone 5β-reductase and/or iridoid synthase-like enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scitepress.org [scitepress.org]

- 13. areme.co.jp [areme.co.jp]

- 14. How Experts Determine Essential Oil Purity [innovatechlabs.com]

- 15. Changes in chemical composition of rose-scented geranium (Pelargonium sp.) oil during storage [agris.fao.org]

- 16. tandfonline.com [tandfonline.com]

- 17. agilent.com [agilent.com]

- 18. iff.com [iff.com]

In-Depth Technical Guide: Biosynthesis of Citronellyl Formate in Pelargonium graveolens

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pelargonium graveolens (rose-scented geranium) is a commercially significant plant prized for its essential oil, a complex mixture of volatile monoterpenoids. Among these, citronellol, geraniol, and their esters, such as citronellyl formate, are key contributors to its characteristic rose-like aroma and hold significant value in the fragrance, flavor, and pharmaceutical industries.[1][2][3] This guide provides a detailed technical overview of the biosynthetic pathway leading to this compound, synthesizing current molecular and biochemical evidence. We will explore the enzymatic steps, subcellular compartmentalization, and key regulatory features of this pathway. Furthermore, this document outlines robust experimental protocols for the elucidation and characterization of the enzymes and metabolites involved, offering a framework for future research and metabolic engineering efforts.

Introduction: The Acyclic Monoterpenoid Pathway in Pelargonium

The essential oil of P. graveolens is primarily accumulated in specialized glandular trichomes on the leaf surface.[1][4] Its composition is dominated by acyclic monoterpene alcohols like geraniol and (-)-citronellol, and their corresponding esters.[5][6] this compound, an ester of citronellol, is a significant contributor to the final aromatic profile.[2][7][8][9][10]

Historically, monoterpene biosynthesis was considered to be exclusively localized within the plastids, proceeding from geranyl diphosphate (GDP) derived from the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[6] However, research in Pelargonium has revealed a fascinating deviation from this classical model. The biosynthesis of acyclic monoterpenoids, including the precursors to this compound, occurs predominantly in the cytosol.[4][11] This discovery highlights a metabolic complexity and compartmentalization that offers unique opportunities for study and manipulation. This guide will focus specifically on this cytosolic pathway that gives rise to the "rose-like" acyclic monoterpenoids, culminating in the formation of this compound.

The Core Biosynthetic Pathway

The formation of this compound from primary metabolism involves a multi-step enzymatic cascade. The pathway diverges from the canonical plastidial monoterpene pathway, initiating with a cytosolic pool of GDP.

2.1. Step 1: Formation of Geraniol from Geranyl Diphosphate (GDP)

The initial step deviates significantly from typical monoterpene synthesis. Instead of a conventional monoterpene synthase, the conversion of cytosolic GDP to geraniol is a two-step process:[11]

-

Hydrolysis of GDP: A Nudix hydrolase, specifically PgNdx1 identified in P. graveolens, hydrolyzes GDP to geranyl monophosphate (GP).[11][12] This enzyme shows high specificity for GDP.

-

Dephosphorylation of GP: A yet-unidentified phosphatase removes the remaining phosphate group from GP to yield free geraniol.[4]

This cytosolic pathway for geraniol formation is a key metabolic feature distinguishing P. graveolens from plants that synthesize cyclic monoterpenes like (-)-isomenthone in their plastids.[4][5][6]

2.2. Step 2: Reduction of Geraniol to Citronellol

The conversion of geraniol to citronellol is a critical branch point that ultimately determines the ratio of these key alcohols. This reduction of an allylic double bond is not a single-step reaction. Recent evidence in Pelargonium points to a three-step pathway involving citral and citronellal as intermediates.[13][14]

-

Oxidation of Geraniol: Geraniol is first oxidized to geranial (the E-isomer of citral) by a dehydrogenase.[13][15]

-

Reduction of Geranial: Geranial is then reduced to citronellal. This step is catalyzed by enzymes from the progesterone 5β-reductase/iridoid synthase-like enzymes (PRISE) family, which have been identified as citral reductases (PhCIRs) in Pelargonium.[13][14] These enzymes can exhibit different stereoselectivity, producing either (R)- or (S)-citronellal.[13][16]

-

Reduction of Citronellal: Finally, citronellal is reduced to citronellol by a reductase.

This multi-step conversion contrasts with earlier hypotheses of a direct reduction catalyzed by a single "geraniol reductase".[17] The involvement of PRISE family enzymes is a significant finding in understanding the diversification of monoterpenoid metabolism.[13][14]

2.3. Step 3: Esterification of Citronellol to this compound

The final step in the biosynthesis is the formation of the formate ester. This reaction is catalyzed by an alcohol acyltransferase (AAT) .[18]

-

Reaction: Citronellol + Formyl-CoA → this compound + CoA-SH

AATs belong to the large BAHD (BEAT, AHCT, HCBT, DAT) family of acyltransferases.[19][20][21][22] These enzymes utilize an acyl-CoA donor and an alcohol acceptor to form an ester. While the specific AAT responsible for this compound synthesis in P. graveolens has not been definitively isolated and characterized, its existence is inferred from the presence of the product and the well-established role of AATs in forming volatile esters in other plants.[18] The availability of both the alcohol substrate (citronellol) and the acyl-CoA donor (formyl-CoA) within the cell are critical determinants of the final ester concentration.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the key steps in the cytosolic biosynthesis of this compound in P. graveolens.

Caption: Cytosolic pathway for this compound biosynthesis in P. graveolens.

Experimental Methodologies for Pathway Elucidation

Validating and characterizing the biosynthesis of this compound requires a multi-faceted approach combining analytical chemistry, biochemistry, and molecular biology.

4.1. Protocol 1: Metabolite Profiling by GC-MS

Objective: To identify and quantify this compound and its precursors in P. graveolens essential oil.

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile compounds. GC separates the complex mixture based on volatility and column affinity, while MS provides structural information for confident identification and quantification.[7][23][24]

Methodology:

-

Tissue Collection: Harvest young, healthy leaves of P. graveolens, as they are rich in glandular trichomes. Record weight and developmental stage.

-

Essential Oil Extraction: Perform hydrodistillation or solvent extraction (e.g., with hexane) to isolate the volatile fraction. Microwave-assisted hydrodistillation can be a faster alternative.[8]

-

GC-MS Analysis:

-

Injector: Set to 250°C.

-

Column: Use a non-polar capillary column, such as a Restec 5MS (30m x 0.25mm x 0.25μm), suitable for separating terpenes.[7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

-

Oven Program: A typical program starts at a low temperature (e.g., 40-60°C) and ramps up to a high temperature (e.g., 250°C) to elute all compounds. A representative program: hold at 40°C for 3 min, ramp to 100°C at 8°C/min, then to 200°C at 5°C/min, and finally to 250°C at 10°C/min with a final hold.[7]

-

MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-650.[7]

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra with commercial libraries (e.g., NIST, Wiley) and by calculating Linear Retention Indices (LRIs) using an n-alkane standard series.[23][24]

-

Quantify compounds based on their relative peak area as a percentage of the total ion chromatogram. For absolute quantification, use a certified standard of this compound to create a calibration curve.

-

Self-Validation: The protocol is validated by the consistent identification of major known components of geranium oil (citronellol, geraniol, etc.) and the use of LRI as an orthogonal identification parameter to mass spectral matching.

4.2. Protocol 2: Functional Characterization of a Candidate Alcohol Acyltransferase (AAT)

Objective: To confirm that a candidate gene from the BAHD family encodes an enzyme capable of synthesizing this compound.

Causality: Heterologous expression of a candidate gene in a system like E. coli allows for the production of a single, pure enzyme. An in vitro assay can then directly test its ability to catalyze the specific reaction of interest, providing definitive proof of function.[18][20]

Methodology:

-

Gene Identification & Cloning:

-

Heterologous Expression & Purification:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 18°C) to improve protein solubility.

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

-

In Vitro Enzyme Assay:

-

Reaction Mixture (Total Volume: 100 µL):

-

50 mM Phosphate buffer (pH 7.5)

-

1-5 µg of purified recombinant enzyme

-

1 mM Citronellol (alcohol substrate)

-

1 mM Formyl-CoA (acyl donor)

-

10 mM MgCl₂ (often required for AAT activity)

-

-

Controls:

-

No Enzyme Control: To check for non-enzymatic ester formation.

-

Boiled Enzyme Control: To confirm that activity is dependent on a properly folded protein.

-

No Substrate Controls: (No citronellol or no formyl-CoA) to ensure the product is not a contaminant from the enzyme preparation.

-

-

Incubation: Incubate at 30°C for 30-60 minutes.

-

Product Extraction: Stop the reaction and extract the product by adding 100 µL of hexane and vortexing vigorously.

-

-

Product Analysis: Analyze the hexane phase by GC-MS (using the protocol above) to detect the formation of this compound. Confirm its identity by comparing its retention time and mass spectrum to an authentic standard.

Data Presentation: Enzyme kinetic parameters can be determined by varying substrate concentrations and measuring the initial reaction velocity.

| Parameter | Description | Example Value |

| Km (Citronellol) | Michaelis constant for citronellol; indicates affinity. | 50 µM |

| Km (Formyl-CoA) | Michaelis constant for formyl-CoA. | 25 µM |

| Vmax | Maximum reaction velocity. | 100 pkat/mg protein |

| Optimal pH | The pH at which the enzyme exhibits maximum activity. | 7.5 |

| Optimal Temp. | The temperature at which the enzyme is most active. | 30°C |

Workflow for Gene Discovery and Validation

The process of identifying and validating a novel biosynthetic gene follows a logical progression from sequence data to biochemical proof.

Caption: Workflow from gene identification to functional validation of an AAT.

Conclusion and Future Directions

The biosynthesis of this compound in Pelargonium graveolens is a sophisticated process, notable for its primary localization within the cytosol and its multi-step conversion of geraniol to citronellol. While significant progress has been made in identifying key enzymes like the Nudix hydrolase (PgNdx1) and citral reductases (PhCIRs), the specific alcohol acyltransferase responsible for the final esterification step remains to be unequivocally identified and characterized.

Future research should focus on:

-

Isolation and Characterization of the this compound Synthase: Using the gene discovery workflow outlined above to identify the specific AAT.

-

Regulatory Mechanisms: Investigating the transcriptional regulation of the biosynthetic genes in response to developmental and environmental cues.

-

Metabolic Engineering: Leveraging the knowledge of this pathway to engineer P. graveolens or microbial hosts for enhanced production of high-value aroma compounds like citronellol and its esters.

Understanding this pathway in its entirety not only deepens our knowledge of plant secondary metabolism but also provides the molecular tools necessary for the targeted improvement of this economically vital aromatic plant.

References

-

Bergman, M. E., et al. (2020). Distinct metabolic pathways drive monoterpenoid biosynthesis in a natural population of Pelargonium graveolens. Journal of Experimental Botany, 71(1), 258-271. [Link]

-

Phillips, M. A. (n.d.). Monoterpenoid Volatile Biosynthesis in Rose-Scented Geranium (Pelargonium graveolens). University of Toronto. [Link]

-

Bergman, M. E., et al. (2019). Distinct metabolic pathways drive monoterpenoid biosynthesis in a natural population of Pelargonium graveolens (rose scented geranium). ResearchGate. [Link]

-

Bergman, M. E., et al. (2020). Distinct metabolic pathways drive monoterpenoid biosynthesis in a natural population of Pelargonium graveolens. Journal of Experimental Botany, 71(1), 258-271. [Link]

-

Phillips, M. A., et al. (2020). Distinct metabolic pathways drive monoterpenoid biosynthesis in a natural population of Pelargonium graveolens. Journal of Experimental Botany. [Link]

-

Beekwilder, J., et al. (2004). Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana. Plant Physiology, 135(4), 1865-1878. [Link]

-

Chacón, M. G., et al. (2019). Proposed pathway for the conversion of geraniol to the similar monoterpenoids, nerol and citronellol, by endogenous E. coli enzymes. ResearchGate. [Link]

-

Roman, B., et al. (2023). Exploring the Sustainable Exploitation of Bioactive Compounds in Pelargonium sp.: Beyond a Fragrant Plant. PubMed Central. [Link]

-

Hassan, S. N. A. M., et al. (2016). Metabolic Pathway of Geraniol in Plants. ResearchGate. [Link]

-

Jullien, F., et al. (2023). Citronellol biosynthesis in pelargonium is a multi-step pathway involving PRISE enzymes. Plant Physiology, 194(5). [Link]

-

Romero, E., et al. (2022). Tunable Production of (R)- or (S)-Citronellal from Geraniol via a Bienzymatic Cascade Using a Copper Radical Alcohol Oxidase and Old Yellow Enzyme. PubMed Central. [Link]

-

Jullien, F., et al. (2024). Citronellol biosynthesis in pelargonium is a multistep pathway involving progesterone 5β-reductase and/or iridoid synthase-like enzymes. Plant Physiology, 194(1), 503-520. [Link]

-

Bergman, M. E., et al. (2021). In vitro geraniol production from Pelargonium leaf protein extracts. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Identification and Functional Characterization of a Novel Sinapyl Alcohol Acyltransferase from Euphorbia lathyris L. ResearchGate. [Link]

-

Steyer, D., et al. (2013). Genetic analysis of geraniol metabolism during fermentation. Twistaroma. [Link]

-

Yuan, T.-T., et al. (2011). Identification of enzymes responsible for the reduction of geraniol to citronellol. ResearchGate. [Link]

-

Liu, C., et al. (2022). Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis. Frontiers in Plant Science. [Link]

-

Yuan, T.-T., et al. (2011). Identification of enzymes responsible for the reduction of geraniol to citronellol. PubMed Central. [Link]

-

Cebi, N., et al. (2021). Chemical Fingerprinting of the Geranium (Pelargonium graveolens) Essential Oil by Using FTIR, Raman and GC-MS Techniques. DergiPark. [Link]

-

Liu, C., et al. (2022). Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis. PubMed Central. [Link]

-

D'Auria, J. C., et al. (2002). Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri. PubMed Central. [Link]

-

Bergman, M. E., et al. (2021). Cytosolic geraniol and citronellol biosynthesis require a Nudix hydrolase in rose-scented geranium (Pelargonium graveolens). PubMed. [Link]

- Schalk, M., et al. (2018). Production of citronellal and citronellol in recombinant hosts.

-

Stanciu, G. D., et al. (2023). PHYTOCHEMICAL STUDY OF THE ESSENTIAL OIL OF PELARGONIUM ROSEUM BY GAS CHROMATOGRAPHIC METHOD. Romanian Journal of Oral Rehabilitation. [Link]

-

Bigos, M., et al. (2023). An In-Depth Study on the Chemical Composition and Biological Effects of Pelargonium graveolens Essential Oil. Semantic Scholar. [Link]

- Kneen, M. M., et al. (2008). Process for the Enzymatic Preparation of Citronellal.

-

Verma, R. S., et al. (2013). The Phytochemical Composition, Biological Effects and Biotechnological Approaches to the Production of High-Value Essential Oil from Geranium. PubMed Central. [Link]

-

Luan, F., et al. (1999). Conversion of citronellyl diphosphate and citronellyl beta-D-glucoside into rose oxide by Pelargonium graveolens. PubMed. [Link]

-

de Castro, H. F., et al. (1998). Production of citronellyl acetate in a fed-batch system using immobilized lipase. Scientific note. PubMed. [Link]

-

Petretto, G. L., et al. (2022). In-Depth Investigation of the Chemical Profile of Pelargonium odoratissimum (L.) L'Hér. Hydrolate by SPME-GC/MS, GC/MS, LVI-GC/MS and PTR-Tof-MS Techniques. MDPI. [Link]

-

Kumar, A., et al. (2022). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. Biblioteka Nauki. [Link]

-

Bergman, M. E., et al. (2021). From biosynthesis in plants to post-biosynthetic enzymatic conversion. Generation of odor-impact rose oxides from citronellol-rich essential oils. ResearchGate. [Link]

-

Al-Massarani, S., et al. (2018). GC/MS Comparison Study of Pelargonium graveolens Essential Oils Extracted by Hydrodistillation and Microwave Assisted Hydrodistillation from North Regions in Kingdom of Saudi Arabia. Der Pharma Chemica. [Link]

-

El-Aasr, M., et al. (2020). Mass Spectral Fragmentation of Pelargonium graveolens Essential Oil Using GC–MS Semi-Empirical Calculations and Biological Potential. ResearchGate. [Link]

-

Kumar, D., & Gupta, M. N. (2007). Enantioselective transacetylation of (R,S)-β-citronellol by propanol rinsed immobilized Rhizomucor miehei lipase. PubMed Central. [Link]

-

Zaid, A. N., et al. (2022). Chemical Markers and Pharmacological Characters of Pelargonium graveolens Essential Oil from Palestine. PubMed Central. [Link]

-

Zengin, G., et al. (2024). Pelargonium graveolens: Towards In-Depth Metabolite Profiling, Antioxidant and Enzyme-Inhibitory Potential. NIH. [Link]

-

Draiaia, R., et al. (2023). Pelargonium graveolens. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas. [Link]

-

Qneibi, M. (2018). Variations of the Chemical Constituents and Pharmacological Activities of Pelargonium Graveolens Essential Oil from Three Regions in Palestine. An-Najah Repository. [Link]

-

Bigos, M., et al. (2023). An In-Depth Study on the Chemical Composition and Biological Effects of Pelargonium graveolens Essential Oil. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Distinct metabolic pathways drive monoterpenoid biosynthesis in a natural population of Pelargonium graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Chemical Markers and Pharmacological Characters of Pelargonium graveolens Essential Oil from Palestine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An In-Depth Study on the Chemical Composition and Biological Effects of Pelargonium graveolens Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytosolic geraniol and citronellol biosynthesis require a Nudix hydrolase in rose-scented geranium (Pelargonium graveolens) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Tunable Production of (R)- or (S)-Citronellal from Geraniol via a Bienzymatic Cascade Using a Copper Radical Alcohol Oxidase and Old Yellow Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring the Sustainable Exploitation of Bioactive Compounds in Pelargonium sp.: Beyond a Fragrant Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis [frontiersin.org]

- 21. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rjor.ro [rjor.ro]

- 24. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Citronellyl Formate (CAS No. 105-85-1)

Executive Summary

Citronellyl formate (3,7-dimethyloct-6-en-1-yl formate) is a monoterpenoid ester recognized for its distinctive fresh, floral, and fruity aroma profile.[1][2][3] While its primary applications are rooted in the flavor and fragrance industries, its chemical properties, natural occurrence, and metabolic potential warrant a closer examination by the broader scientific community.[2][4][5] This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical characteristics, synthesis, analytical quantification, key applications, and safety profile. The objective is to furnish researchers and drug development professionals with a foundational understanding of this molecule, enabling its effective utilization in experimental design and as a potential building block or reference compound in various research contexts.

Chemical Identity and Physicochemical Properties

This compound is the formate ester of citronellol.[5] Its identity is defined by the CAS Number 105-85-1 and the molecular formula C₁₁H₂₀O₂.[1][2][6] The molecule possesses an asymmetric carbon, though it is the racemic mixture that is most commonly used commercially.[6]

Caption: 2D Chemical Structure of this compound.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 105-85-1 | [1][2][3][7] |

| Molecular Formula | C₁₁H₂₀O₂ | [1][2][6] |

| Molecular Weight | 184.28 g/mol | [1][2][6][7] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2][8][9] |

| Odor Profile | Floral, rosy, fruity, with green and citrus notes | [3][5][10][11] |

| Boiling Point | 230 - 236 °C | [1][2][6][10] |

| Density | 0.885 - 0.906 g/mL at 20-25 °C | [1][2][6][10][12] |

| Refractive Index (n20/D) | 1.440 - 1.450 | [1][6][10][13] |

| Flash Point | 92 - 95 °C (198 °F) | [6][9][10][12] |

| Vapor Pressure | ~0.035 mmHg @ 23-25 °C | [3][6][14] |

| Solubility | Insoluble in water; soluble in ethanol and most oils | [9][10][13] |

| Log P | 3.8 - 3.9 | [6][10][14] |

| Purity (GC) | Typically >95% |[1][12][15] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the direct esterification of citronellol with formic acid.[6][16] This reaction is a classic example of Fischer esterification.

Causality of Method Selection: This pathway is favored due to the high availability and relatively low cost of both precursors. Citronellol is readily obtained from natural sources like citronella and geranium oils or produced synthetically.[16] Formic acid is a fundamental commodity chemical. The reaction proceeds with high atom economy and yields the desired product with good selectivity, typically under mild conditions.

Caption: Generalized workflow for the synthesis of this compound.

Representative Laboratory Synthesis Protocol

This protocol is a self-validating system designed for laboratory-scale synthesis and purification.

-

Reactor Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a temperature probe.

-

Charging Reactants: Charge the flask with citronellol (1.0 mol, 156.27 g) and an equimolar or slight excess of formic acid (1.1 mol, 50.63 g) in a suitable solvent like toluene (200 mL) to aid in azeotropic water removal.

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.01 mol, 1.9 g) or sulfuric acid (1 mL). The catalyst protonates the carbonyl oxygen of formic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of citronellol.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by tracking the amount of water collected. The reaction is typically complete when the theoretical amount of water (1.0 mol, 18 g) is collected.

-

Workup & Neutralization: Cool the reaction mixture to room temperature. Carefully wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any remaining formic acid. This step is critical to prevent product decomposition and is validated by checking the pH of the aqueous layer until it is neutral or slightly basic.

-

Purification: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Isolation: Remove the toluene solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.[6]

-

Validation: The final product's purity and identity are confirmed using the analytical methods described in Section 4.0.

Analytical Methodologies

Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the gold standard for the analysis of volatile compounds like this compound.[17] GC-MS provides both quantitative data (peak area) and qualitative structural information (mass spectrum), making it a powerful tool for identity confirmation and purity assessment.[7][17]

Caption: Standard workflow for GC-MS analysis of this compound.

GC-MS Analysis Protocol

This protocol is designed for the identification and purity assessment of a this compound sample.

-

Sample Preparation: Prepare a 1000 ppm solution of the this compound sample in a suitable solvent such as ethanol or hexane.

-

GC-MS System & Conditions:

-

GC System: Agilent GC or equivalent.

-

Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used. The choice is driven by the need to separate volatile and semi-volatile compounds based on their boiling points.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 3°C/min to 240°C, and hold for 5 minutes.[18] This gradient ensures separation of early-eluting volatiles from later-eluting, heavier compounds.

-

Injector: Split/splitless injector at 250°C, with a split ratio of 50:1.

-

MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard for creating reproducible fragmentation patterns for library matching.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Acquisition & Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS.

-

Acquire the data.

-

Identification: Identify the peak corresponding to this compound based on its retention time. Extract the mass spectrum for this peak. The expected fragmentation pattern will show characteristic ions. The base peak is often at m/z 69, with other significant fragments at m/z 41, 55, 81, and 95.[7] Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.

-

Purity Assessment: Integrate the total ion chromatogram (TIC). The purity is calculated as the area of the this compound peak divided by the total area of all peaks (Area %).

-

Applications & Potential Research Relevance

Established Applications

This compound's primary value lies in its sensory properties.

-

Fragrance Industry: It is a key component in perfumes, cosmetics, soaps, and detergents, where it imparts a fresh, rosy, and slightly fruity top note.[1][2][5][15] It is particularly useful in creating geranium, rose, and lily-of-the-valley accords.[5][10][11] Its stability makes it suitable for functional products like cleaners and air fresheners.[5][6]

-

Flavor Industry: It is recognized as a flavoring agent (FEMA No. 2314) and is used to provide fruity and floral notes in beverages, candies, and baked goods.[1][2][4][7] Its taste profile is described as floral, waxy, and fruity with citrus nuances.[10]

Relevance for Drug Development and Research

While not a therapeutic agent itself, this compound and its constituent parts hold relevance for researchers:

-

Metabolic Studies: As a formate ester, this molecule can be hydrolyzed in vivo to yield citronellol and formate. Formate is a crucial intermediate in one-carbon (1C) metabolism, which is fundamental for the biosynthesis of purines and thymidylate required for DNA and RNA synthesis.[19] In certain cancer cells, there is a high demand for 1C units, making the formate pathway a subject of intense research.[19] While this compound is not used for this purpose, studying the metabolism of simple formate esters can provide insights into formate bioavailability and its downstream effects.

-

Insect Repellent Activity: As a naturally occurring compound found in essential oils like geranium, it contributes to the plant's defense mechanisms.[4][6] Research has shown that various monoterpenoids, including citronellol and its esters, possess insect-repellent properties.[1][20] This makes it a compound of interest for developing natural alternatives to synthetic repellents.

-

Chemical Probe/Intermediate: In synthetic chemistry, it can serve as a starting material or a reference compound in the development of novel fragrance molecules or other bioactive compounds derived from the citronellol scaffold.[1][5]

Safety and Toxicology

A thorough understanding of the safety and handling profile is essential for laboratory use.

-

GHS Classification: this compound is generally classified with the GHS07 pictogram (Exclamation Mark).[10][20]

-

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[9][21]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[9][21][23] Avoid contact with skin and eyes.[9]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light and heat.[9][13]

-

-

Toxicological Profile:

-

Acute Toxicity: The acute oral LD50 in rats is reported to be high (e.g., 8400 mg/kg), indicating low acute toxicity.[21]

-

Skin Sensitization: It is a known skin sensitizer, and its use in consumer products is often restricted to certain concentrations by regulatory bodies like the International Fragrance Association (IFRA).

-

Environmental Fate: The compound is expected to be biodegradable and has a low to moderate potential for bioaccumulation.[9]

-

References

- Chem-Impex. (n.d.). This compound.

- ScenTree. (n.d.). This compound (CAS N° 105-85-1).

- Elchemy. (n.d.). This compound Manufacturer & Suppliers | ELAROMA-CNFT.

- The Good Scents Company. (n.d.). This compound, 105-85-1.

- PubChem. (n.d.). This compound | C11H20O2 | CID 7778.

- Arogreen. (n.d.). This compound MBA: Aromatic Specialty.

- Citrus Floral Aroma Chemical Manufacturer. (n.d.). This compound.

- The Perfumers Apprentice. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound | 105-85-1.

- Prodasynth. (2022). FORMATE DE CITRONELLYLE | TECHNICAL DATA.

- Material Safety Data Sheet. (2025). This compound.

- Foreverest Resources Ltd. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound FCC 105-85-1.

- The Perfumers Apprentice. (2025). SAFETY DATA SHEET - this compound.

- NIH. (2023). Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics.

- Muby Chemicals. (2020). This compound SDS, SAFETY DATA SHEET.

- Hekserij. (n.d.). This compound.

- CDH Fine Chemical. (2024). This compound FOR SYNTHESIS.

- Fraterworks. (n.d.). This compound.

- IFF. (n.d.). This compound|Fragrance Ingredients.

- Agilent. (n.d.). GC/FID & GC/MS RTL Flavor Databases.

- Symrise. (n.d.). This compound.

- Meiser, J., Tumanov, S., & Vazquez, A. (2021). Formate metabolism in health and disease. PMC - PubMed Central.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Manufacturer & Suppliers |ELAROMA-CNFT - Elchemy [elchemy.com]

- 3. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]

- 4. This compound, 105-85-1 [thegoodscentscompany.com]

- 5. This compound | Citrus Floral Aroma Chemical Manufacturer [chemicalbull.com]

- 6. ScenTree - this compound (CAS N° 105-85-1) [scentree.co]

- 7. This compound | C11H20O2 | CID 7778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound MBA: Aromatic Specialty - Arogreen [arogreen.com]

- 9. chemicalbull.com [chemicalbull.com]

- 10. This compound | 105-85-1 [chemicalbook.com]

- 11. fraterworks.com [fraterworks.com]

- 12. symrise.com [symrise.com]

- 13. FORMATE DE CITRONELLYLE | TECHNICAL DATA [prodasynth.com]

- 14. iff.com [iff.com]

- 15. This compound - Hekserij [eng.hekserij.nl]

- 16. foreverest.net [foreverest.net]

- 17. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]